



Application Notes and Protocols for Brr2 Helicase Assay with Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

The pre-mRNA splicing helicase Brr2 is an essential component of the spliceosome, the cellular machinery responsible for intron removal from pre-messenger RNA.[1][2] Brr2, a Ski2like superfamily 2 RNA helicase, plays a critical role in the catalytic activation and disassembly of the spliceosome.[1] Its primary function during activation is to unwind the U4/U6 di-snRNA duplex, a crucial step that allows for the conformational rearrangements necessary for the formation of the spliceosome's active site.[2][3] Given its essential role in pre-mRNA splicing, Brr2 has emerged as a promising target for therapeutic intervention in diseases characterized by dysregulated splicing, such as certain cancers.

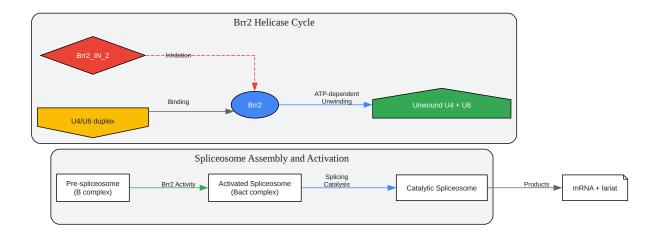
Brr2-IN-2 is a potent and selective allosteric inhibitor of Brr2 helicase. It has been shown to inhibit the RNA-dependent ATPase activity of Brr2 and disrupt its binding to its U4 snRNA substrate. These application notes provide detailed protocols for performing a Brr2 helicase assay using Brr2-IN-2, including a fluorescence-based unwinding assay and an ATPase activity assay.

Brr2 Signaling and Role in Spliceosome Activation

Brr2 is a core component of the U5 snRNP and is integrated into the spliceosome as part of the U4/U6.U5 tri-snRNP. Its helicase activity is tightly regulated to ensure the timely unwinding of the U4/U6 duplex. This unwinding releases the U6 snRNA, allowing it to form the catalytic core



of the spliceosome. The activity of Brr2 is modulated by other spliceosomal proteins, such as Prp8.[4][5]



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Figure 1: Role of Brr2 in Spliceosome Activation.

Quantitative Data Summary

The inhibitory activity of **Brr2-IN-2** and related compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for a known Brr2 inhibitor, referred to as "Brr2 inhibitor C9" which is analogous to **Brr2-IN-2**.

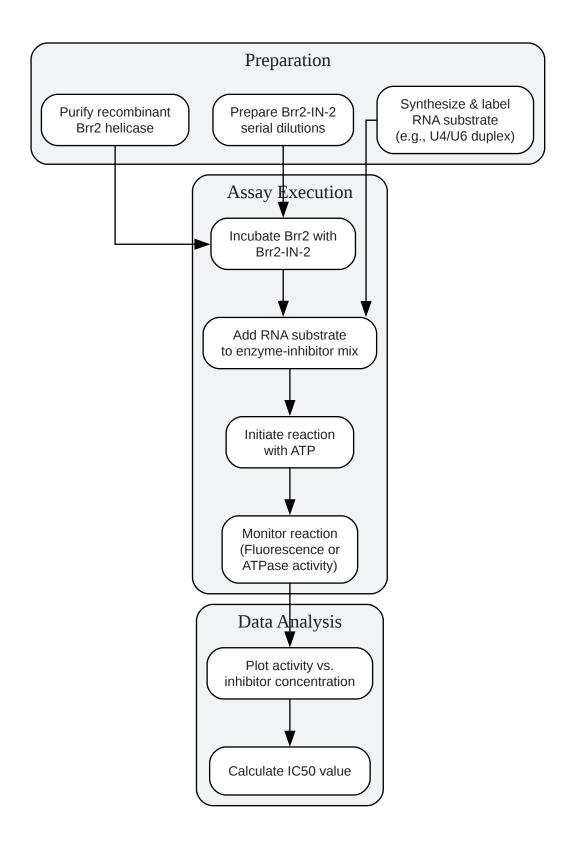


Compound	Assay Type	Target	IC50 (μM)
Brr2 inhibitor C9	ATPase Activity	Recombinant human Brr2 (catalytic core)	1.8
Brr2 inhibitor C9	RNA Binding (EMSA)	Brr2 binding to U4 snRNA	2.3

Experimental Protocols Experimental Workflow for Brr2 Inhibition Assay

The general workflow for assessing the inhibitory potential of compounds like **Brr2-IN-2** against Brr2 helicase involves preparing the enzyme and a suitable substrate, performing the enzymatic assay in the presence of the inhibitor, and detecting the enzyme's activity.





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Figure 2: General workflow for Brr2 inhibitor screening.



Protocol 1: Fluorescence-Based RNA Unwinding Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the unwinding of a model U4/U6 RNA duplex by Brr2. One RNA strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ-2). In the duplex form, the fluorescence is quenched. Upon unwinding by Brr2, the strands separate, leading to an increase in fluorescence.

Materials:

- Recombinant human Brr2 helicase[6]
- Fluorescently labeled RNA oligonucleotides (e.g., Cy3-labeled U4 fragment and BHQ-2-labeled U6 fragment) mimicking a portion of the U4/U6 duplex[7][8]
- Assay Buffer: 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/ml BSA, 8% (v/v) glycerol[1]
- ATP solution (10 mM)
- Brr2-IN-2 stock solution in DMSO
- 384-well, black, low-volume assay plates
- Fluorescence plate reader

Procedure:

- Substrate Annealing:
 - Mix the Cy3-labeled and BHQ-2-labeled RNA oligonucleotides at a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).
 - Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex substrate.
- Assay Preparation:



- Prepare serial dilutions of Brr2-IN-2 in assay buffer.
- In a 384-well plate, add Brr2 helicase to each well to a final concentration of 100 nM in assay buffer.[1]
- Add the diluted Brr2-IN-2 or DMSO (for control wells) to the wells containing Brr2.
- Incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Reaction Initiation and Measurement:
 - Add the annealed fluorescent RNA duplex to each well to a final concentration of 10 nM.
 - Place the plate in a fluorescence plate reader and monitor the baseline fluorescence for 5 minutes.
 - Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.[1]
 - Immediately begin kinetic measurements of fluorescence intensity (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.
- Data Analysis:
 - For each concentration of Brr2-IN-2, determine the initial rate of the unwinding reaction by fitting the linear portion of the fluorescence increase over time.
 - Plot the initial rates as a percentage of the uninhibited control (DMSO) against the logarithm of the Brr2-IN-2 concentration.
 - Fit the data to a dose-response curve to determine the IC50 value.[9][10]

Protocol 2: RNA-Dependent ATPase Assay

This protocol measures the ATPase activity of Brr2, which is coupled to its helicase function. The assay quantifies the amount of ADP produced, which is indicative of ATP hydrolysis by Brr2 in the presence of its RNA substrate. Commercially available ADP detection kits (e.g., ADP-Glo TM) can be used for a luminescent readout.



Materials:

- Recombinant human Brr2 helicase[6]
- Unlabeled U4/U6 RNA duplex (prepared as in Protocol 1, but with unlabeled oligonucleotides)
- Assay Buffer: 20 mM HEPES-KOH pH 7.5, 70 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.01% (v/v) Triton X-100
- ATP solution (1 mM)
- Brr2-IN-2 stock solution in DMSO
- ADP-Glo™ Kinase Assay kit (or similar ADP detection assay)
- 384-well, white, opaque assay plates
- Luminometer plate reader

Procedure:

- Assay Preparation:
 - Prepare serial dilutions of Brr2-IN-2 in assay buffer.
 - In a 384-well plate, add Brr2 helicase to a final concentration of 50 nM in assay buffer.
 - Add the diluted Brr2-IN-2 or DMSO (for control wells) to the wells containing Brr2.
 - Add the U4/U6 RNA duplex to a final concentration of 200 nM.
 - Incubate for 15 minutes at room temperature.
- Reaction Initiation:
 - Initiate the reaction by adding ATP to a final concentration that is approximately the Km for Brr2 (if known) or a standard concentration (e.g., 100 μM).



 Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

ADP Detection:

- Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo[™] assay. This typically involves adding the ADP-Glo[™] reagent, incubating, and then adding the kinase detection reagent.
- Measure the luminescence using a plate reader.

Data Analysis:

- Convert the luminescence readings to the concentration of ADP produced using a standard curve.
- Plot the amount of ADP produced (as a percentage of the uninhibited control) against the logarithm of the Brr2-IN-2 concentration.
- Fit the data to a dose-response curve to determine the IC50 value for ATPase inhibition.[9]
 [10][11]

Conclusion

The provided protocols offer robust methods for assessing the activity of the Brr2 helicase and for characterizing the inhibitory effects of small molecules like **Brr2-IN-2**. The fluorescence-based unwinding assay provides a direct measure of the helicase's mechanical function, while the ATPase assay offers a sensitive method to measure the enzymatic activity that fuels this process. These assays are adaptable for high-throughput screening and can be valuable tools in the discovery and development of novel therapeutics targeting the spliceosome.

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- To cite this document: BenchChem. [Application Notes and Protocols for Brr2 Helicase Assay with Brr2-IN-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587573#protocol-for-brr2-helicase-assay-with-brr2-in-2]

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